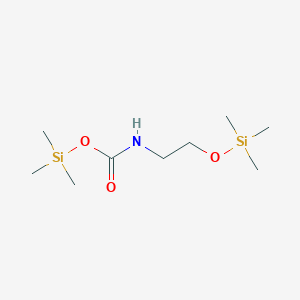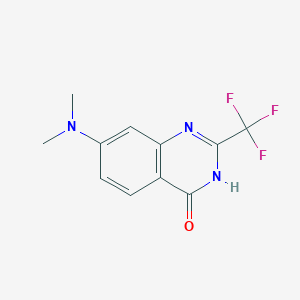
1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(アゼパン-1-イル)-2-オキソエチル)-1H-1,2,3-トリアゾール-4-カルボン酸は、アゼパン、トリアゾール、カルボン酸官能基のユニークな組み合わせを特徴とする合成有機化合物です。
準備方法
1-(2-(アゼパン-1-イル)-2-オキソエチル)-1H-1,2,3-トリアゾール-4-カルボン酸の合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下のステップが含まれます。
アゼパン環の形成: これは、酸性または塩基性条件下で適切な線形前駆体の環化によって達成できます。
トリアゾール環の導入:
カルボン酸基の付加: これは、適切なエステル前駆体を強塩基と反応させた後、酸性化することなど、さまざまなカルボキシル化反応によって行うことができます。
工業生産方法では、これらのステップを最適化して収率と純度を高め、スケーラブルな反応条件と精製技術を使用する可能性があります。
化学反応の分析
1-(2-(アゼパン-1-イル)-2-オキソエチル)-1H-1,2,3-トリアゾール-4-カルボン酸は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、強い酸化剤を使用して酸化し、追加の官能基を導入したり、既存の官能基を変えたりすることができます。
還元: 還元反応は、カルボニル基をアルコールまたは他の還元された形態に変換するために使用できます。
加水分解: この化合物のエステルまたはアミド誘導体は、加水分解して対応するカルボン酸を生じさせることができます。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、アミンやチオールなどの求核剤などがあります。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
1-(2-(アゼパン-1-イル)-2-オキソエチル)-1H-1,2,3-トリアゾール-4-カルボン酸には、いくつかの科学研究への応用があります。
医薬品化学: これは、潜在的な薬物候補、特に特定の酵素または受容体を標的とする候補の合成のためのビルディングブロックとして使用できます。
材料科学: この化合物は、ポリマーまたは他の材料に組み込まれ、強化された機械的強度や熱安定性などの特定の特性を与えることができます。
化学生物学: これは、酵素活性やタンパク質間相互作用などの生物学的プロセスを研究するためのプローブとして使用できます。
科学的研究の応用
1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced mechanical strength or thermal stability.
Chemical Biology: It can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.
作用機序
1-(2-(アゼパン-1-イル)-2-オキソエチル)-1H-1,2,3-トリアゾール-4-カルボン酸の作用機序は、その特定の用途によって異なります。医薬品化学では、この化合物は、特定の酵素または受容体に結合し、その活性を調節することによって作用する可能性があります。関与する分子標的と経路は広く異なり、通常、詳細な生化学的および薬理学的試験によって決定されます。
類似化合物との比較
1-(2-(アゼパン-1-イル)-2-オキソエチル)-1H-1,2,3-トリアゾール-4-カルボン酸は、次のような他の類似化合物と比較できます。
1-(アゼパン-1-イル)ドデカン-1-オン: この化合物は、アゼパン環も含まれていますが、トリアゾールとカルボン酸基がありません。そのため、化学反応性や応用性の点で汎用性が低くなります.
2-(アゼパン-1-イル)アセトニトリル: この化合物は、アゼパン環とニトリル基を含んでおり、カルボン酸基と比較して異なる合成用途で使用できます.
1-(2-(アゼパン-1-イル)-2-オキソエチル)-1H-1,2,3-トリアゾール-4-カルボン酸のユニークな点は、官能基の組み合わせにあります。これにより、広範囲の化学修飾と用途が可能になります。
特性
分子式 |
C11H16N4O3 |
|---|---|
分子量 |
252.27 g/mol |
IUPAC名 |
1-[2-(azepan-1-yl)-2-oxoethyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H16N4O3/c16-10(14-5-3-1-2-4-6-14)8-15-7-9(11(17)18)12-13-15/h7H,1-6,8H2,(H,17,18) |
InChIキー |
WWNICFUHNLQGOS-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)C(=O)CN2C=C(N=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




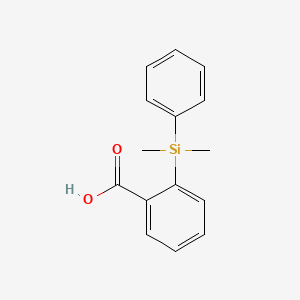

![4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11862127.png)
![tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B11862137.png)
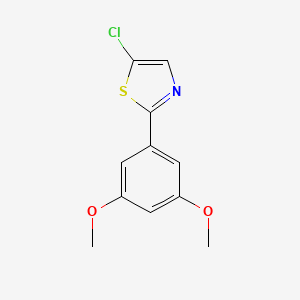
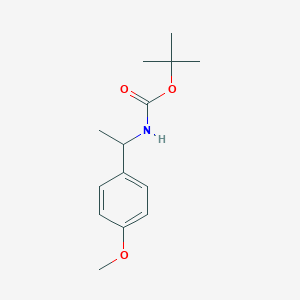
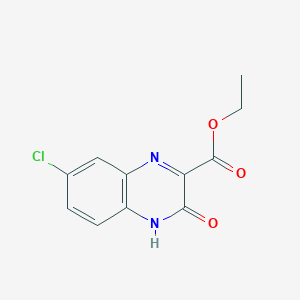


![4-[(3-Propylimidazol-4-yl)methylsulfanyl]aniline](/img/structure/B11862163.png)
